molecular formula C18H15NO3 B7710028 (2-hydroxyquinolin-3-yl)methyl 2-methylbenzoate

(2-hydroxyquinolin-3-yl)methyl 2-methylbenzoate

Cat. No. B7710028
M. Wt: 293.3 g/mol
InChI Key: KFPQMXHDGRZXCJ-UHFFFAOYSA-N
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Description

“(2-hydroxyquinolin-3-yl)methyl 2-methylbenzoate” is a compound that contains a quinoline ring, which is a type of heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline ring attached to a methyl benzoate group. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

Quinolines are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Quinolines are generally crystalline solids at room temperature and are soluble in many organic solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

(2-oxo-1H-quinolin-3-yl)methyl 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-12-6-2-4-8-15(12)18(21)22-11-14-10-13-7-3-5-9-16(13)19-17(14)20/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPQMXHDGRZXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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